molecular formula C13H10Cl2N2OS B5744981 N-(2,4-dichlorophenyl)-2-(2-pyridinylthio)acetamide

N-(2,4-dichlorophenyl)-2-(2-pyridinylthio)acetamide

Cat. No. B5744981
M. Wt: 313.2 g/mol
InChI Key: BIQIKKDRQGLNMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-2-(2-pyridinylthio)acetamide, commonly known as DPTA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DPTA is a thioamide derivative of 2,4-dichloroacetophenone and 2-pyridinethiol, and is primarily used in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of DPTA is not fully understood. However, it is believed that DPTA acts as a thiolating agent, which can form covalent bonds with thiol-containing molecules. DPTA can also act as a chelating agent, which can bind to metal ions. The exact mechanism of action of DPTA may vary depending on the specific application.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DPTA have not been extensively studied. However, it is known that DPTA is not a drug and has no therapeutic applications. DPTA is primarily used as a chemical reagent and has no direct effects on biological systems.

Advantages and Limitations for Lab Experiments

DPTA has several advantages for lab experiments. It is a relatively inexpensive and easy-to-synthesize compound. DPTA is also stable and can be stored for long periods of time without degradation. However, DPTA has some limitations. It is a toxic compound and should be handled with care. DPTA can also react with other chemicals in the lab, which can affect the results of experiments.

Future Directions

There are several future directions for research on DPTA. One area of research is the development of new applications for DPTA in various fields such as catalysis and sensing. Another area of research is the optimization of the synthesis method of DPTA to improve the yield and purity of the compound. Additionally, the mechanism of action of DPTA can be further studied to better understand its interactions with thiol-containing molecules and metal ions. Overall, DPTA has significant potential for scientific research and can contribute to the development of new technologies and applications.

Synthesis Methods

The synthesis of DPTA involves the reaction between 2,4-dichloroacetophenone and 2-pyridinethiol in the presence of a base catalyst such as sodium hydroxide. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography. The yield of DPTA can be improved by optimizing the reaction conditions such as temperature, reaction time, and the concentration of reactants.

Scientific Research Applications

DPTA has been extensively used in scientific research for various purposes. One of the primary applications of DPTA is in the synthesis of other chemical compounds. DPTA can be used as a thiol protecting group in the synthesis of peptides and other thiol-containing compounds. DPTA can also be used as a ligand in the synthesis of metal complexes for various applications such as catalysis and sensing.

properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2OS/c14-9-4-5-11(10(15)7-9)17-12(18)8-19-13-3-1-2-6-16-13/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQIKKDRQGLNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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